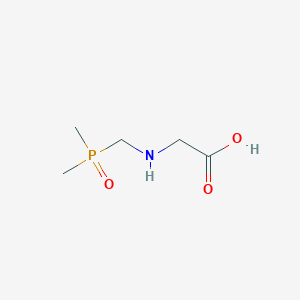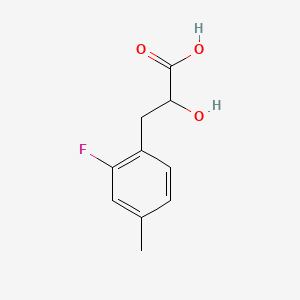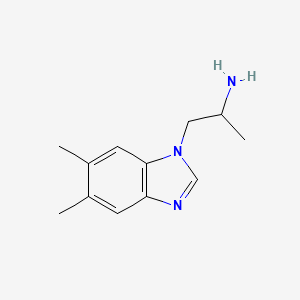
2-(((Dimethylphosphoryl)methyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Dimethylphosphoryl)methyl)amino)acetic acid is a chemical compound with the molecular formula C5H12NO3P It is known for its unique structure, which includes a dimethylphosphoryl group attached to an aminoacetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid typically involves the reaction of dimethylphosphoryl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3O)2PCl+NH2CH2COOH→(CH3O)2PCH2NHCH2COOH+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Dimethylphosphoryl)methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted amino acids with various functional groups.
Aplicaciones Científicas De Investigación
2-(((Dimethylphosphoryl)methyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Dimethylphosphoryl)methylglycine
- N-(Dimethylphosphoryl)ethylglycine
- N-(Dimethylphosphoryl)propylglycine
Uniqueness
2-(((Dimethylphosphoryl)methyl)amino)acetic acid is unique due to its specific combination of a dimethylphosphoryl group and an aminoacetic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H12NO3P |
|---|---|
Peso molecular |
165.13 g/mol |
Nombre IUPAC |
2-(dimethylphosphorylmethylamino)acetic acid |
InChI |
InChI=1S/C5H12NO3P/c1-10(2,9)4-6-3-5(7)8/h6H,3-4H2,1-2H3,(H,7,8) |
Clave InChI |
NCOLKTBILLIIOZ-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)CNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)



![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)






![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)


